molecular formula C8H6ClFO2 B1455519 2-(2-Chloro-3-fluorophenyl)acetic acid CAS No. 1000523-07-8

2-(2-Chloro-3-fluorophenyl)acetic acid

Cat. No. B1455519
M. Wt: 188.58 g/mol
InChI Key: JNMBDAACHFCAKX-UHFFFAOYSA-N
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Description

“2-(2-Chloro-3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6ClFO2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-3-fluorophenyl)acetic acid” consists of a phenyl ring substituted with a chlorine atom and a fluorine atom, and an acetic acid group . The molecular weight of the compound is 188.59 g/mol .


Physical And Chemical Properties Analysis

“2-(2-Chloro-3-fluorophenyl)acetic acid” is a white to yellow solid at room temperature . It has a molecular weight of 188.59 g/mol .

Scientific Research Applications

Reactivity and Acidity Studies

A comparative DFT study on various halogenated phenylacetic acids, including 2-(2-Chloro-3-fluorophenyl)acetic acid, explored their reactivity, acidity, and vibrational spectra. This research provides insights into the structural properties and molecular reactivity descriptors of these compounds (Srivastava et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds to 2-(2-Chloro-3-fluorophenyl)acetic acid have been studied. For example, research on 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid provides insights into the synthesis process and chemical structure analysis (Liu Ying-xiang, 2007).

Photo-degradation Analysis

Studies on the photo-degradation behavior of similar compounds, like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, provide valuable information on the stability and degradation pathways of these molecules under light exposure (Wu, Hong, & Vogt, 2007).

Polymorphs in Pharmaceutical Development

Research into polymorphs of similar compounds, like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, offers insights into the selection and development of specific crystal forms for pharmaceutical applications. This includes understanding their physical properties and stability (Katrincic et al., 2009).

Fluorographic Detection Using Acetic Acid

Studies on fluorographic procedures using acetic acid provide understanding of methods for detecting radioactivity in certain compounds. This is relevant for tracking and analyzing compounds similar to 2-(2-Chloro-3-fluorophenyl)acetic acid in various research settings (Skinner & Griswold, 1983).

Crystal Structure and NMR Techniques

Investigations into the crystal structures and multinuclear solid-state NMR techniques of related compounds can provide a deeper understanding of the molecular structure and behavior of 2-(2-Chloro-3-fluorophenyl)acetic acid (Vogt et al., 2008).

Safety And Hazards

The safety data sheet for “2-(2-Chloro-3-fluorophenyl)acetic acid” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2-chloro-3-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMBDAACHFCAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717178
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-fluorophenyl)acetic acid

CAS RN

1000523-07-8
Record name (2-Chloro-3-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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